Product packaging for 5-(2-Phenylethyl)-6-methyl-2-thiouracil(Cat. No.:)

5-(2-Phenylethyl)-6-methyl-2-thiouracil

Cat. No.: B8455514
M. Wt: 246.33 g/mol
InChI Key: GIXATOHBANMKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Phenylethyl)-6-methyl-2-thiouracil is a chemical research compound offered for non-clinical laboratory research purposes. It is structurally derived from the 6-methyl-2-thiouracil scaffold, a class of compounds historically investigated for antithyroid properties through the inhibition of the thyroid peroxidase enzyme, which is involved in thyroid hormone synthesis . Beyond this, thiouracil derivatives are valuable in diverse scientific research areas. They serve as versatile ligands in coordination chemistry for synthesizing metal complexes with elements like copper and palladium, which have shown enhanced antimicrobial activity in vitro compared to the free ligands . Furthermore, structural analogs of 2-thiouracil have been explored in medicinal chemistry for developing molecules that target nucleotide receptors and exhibit potential anticonvulsant activity . Researchers may utilize this compound as a building block or reference standard in these and other investigative contexts. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2OS B8455514 5-(2-Phenylethyl)-6-methyl-2-thiouracil

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

6-methyl-5-(2-phenylethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C13H14N2OS/c1-9-11(12(16)15-13(17)14-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,15,16,17)

InChI Key

GIXATOHBANMKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CCC2=CC=CC=C2

Origin of Product

United States

Computational Chemistry and Molecular Modeling in Thiouracil Research

Elucidation of Reaction Mechanisms and Potential Energy Profiles

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful method for investigating the mechanisms of chemical reactions involving thiouracil derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different pathways.

For instance, computational studies on enzymes like dihydropyrimidinase (DHPase), which catalyzes the reversible ring cleavage of dihydrouracils, provide a model for understanding reactions at the pyrimidine (B1678525) core. rsc.org Using a quantum mechanical cluster approach, such studies have detailed the reaction mechanism, showing that a hydroxide (B78521) ion initiates a nucleophilic attack on the substrate. rsc.org This is followed by a concerted process involving proton abstraction and subsequent protonation of the ring nitrogen by an aspartate residue. rsc.org These computational models elucidate the precise energetic and structural changes throughout the reaction, offering insights that are difficult to obtain through experimental means alone. This type of analysis could be applied to understand the synthesis or metabolic pathways of 5-(2-Phenylethyl)-6-methyl-2-thiouracil.

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.gov This method is widely used to understand the structural basis of inhibition and to screen virtual libraries of compounds for potential biological activity. nih.gov Research on various thiouracil derivatives has demonstrated their potential to interact with a range of therapeutically relevant targets.

Docking simulations provide detailed three-dimensional models of the ligand-receptor complex, revealing the specific intermolecular forces that stabilize the interaction. These forces include hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Studies on novel thiouracil-based compounds targeting human DNA topoisomerase IIα have identified key binding interactions. mdpi.com For example, docking simulations showed that a thiouracil derivative formed multiple hydrogen bonds with amino acid residues such as ASP479 and GLN773 within the enzyme's active site. mdpi.com Similarly, in the design of antithyroid agents, molecular modeling of thiouracil derivatives with lactoperoxidase (LPO), a homolog of thyroid peroxidase, revealed that binding occurs in a hydrophobic channel near the heme residue. mdpi.comnih.gov The interactions were stabilized by contacts with hydrophobic side chains like Phe381 and Pro424. mdpi.com These analyses are critical for understanding why certain derivatives exhibit high affinity and for guiding the design of new analogs with improved binding.

Table 1: Examples of Predicted Intermolecular Interactions for Thiouracil Derivatives with Biological Targets
Thiouracil Derivative ClassTarget ProteinKey Interacting ResiduesPrimary Intermolecular ForcesReference
Thiouracil-dihydroindeno-pyridopyrimidinesTopoisomerase IIαGLN773, ASN770, SER800Hydrogen Bonding mdpi.com
6-Aryl-5-cyano thiouracilsThymidylate Synthase (TS)Not specifiedHydrogen Bonding, Hydrophobic Interactions nih.govresearchgate.net
Substituted 2-thiouracilsLactoperoxidase (LPO)Phe381, Pro424Hydrophobic Interactions mdpi.com
2-Thiouracil-5-sulfonamidesCyclin-dependent kinase 2 (CDK2)Not specifiedHydrogen Bonding nih.gov

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the target, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net Lower binding energies typically suggest stronger, more favorable interactions. These predicted affinities can be correlated with experimentally determined inhibitory activities, such as IC50 values, to create predictive models.

For example, docking studies of thiouracil-based compounds against Topoisomerase IIα predicted binding energies as low as -9.29 kcal/mol, indicating strong affinity. mdpi.com In another study focusing on cyclin-dependent kinase 2 (CDK2), docking was used to rationalize the potent anticancer activity of 2-thiouracil-5-sulfonamide derivatives. nih.gov Similarly, research targeting thymidylate synthase (TS) used docking to investigate the binding patterns of 6-aryl-5-cyano thiouracil derivatives, correlating the computational results with their observed cytotoxicity and enzyme inhibition. nih.govresearchgate.net These predictions are invaluable for prioritizing which novel compounds should be synthesized and tested in the laboratory.

Table 2: Predicted Binding Affinities and Corresponding Biological Data for Thiouracil Derivatives
Thiouracil Derivative ClassTarget ProteinPredicted Binding Energy (kcal/mol)Experimental CorrelateReference
Thiouracil-dihydroindeno-pyridopyrimidinesTopoisomerase IIα-9.29In vitro cytotoxicity (IC50) mdpi.com
5,5'-(phenylmethylene)bis(6-amino-2-thiouracil)sHuman Kinesin Eg5-5.0 to -26.7Cytotoxicity against HeLa cells researchgate.net
6-Aryl-5-cyano thiouracilsThymidylate Synthase (TS)(Docking performed)TS Inhibition (IC50 values from 1.57 to 3.89 µM) researchgate.net
Thiouracil derivativesHistone Deacetylase 1 (HDAC1)(Docking performed)HDAC1 Inhibition (IC50 = 0.05 µg/mL for most active) mdpi.comresearchgate.net

Pharmacophore Modeling for De Novo Design and Optimization

Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.com A pharmacophore model serves as a 3D template for designing new molecules or for screening large compound databases to find novel scaffolds. d-nb.info

The process begins by analyzing a set of known active molecules to identify common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dovepress.com For instance, pharmacophore models for histone deacetylase (HDAC) inhibitors have identified three key features: a cap group for surface interactions, a spacer (linker), and a functional group that interacts with a key zinc ion in the active site. mdpi.com

This approach could be applied to this compound by identifying its key features—the hydrophobic phenylethyl group, the methyl group, and the hydrogen bond donor/acceptor sites on the thiouracil ring. This pharmacophore model could then be used as a query to search for new compounds that share this spatial arrangement of features but have different core structures, leading to the discovery of novel and potentially more potent therapeutic agents. nih.gov

Conformational Analysis and Electronic Property Investigations

Understanding the three-dimensional shape (conformation) and electronic properties of a molecule is fundamental to explaining its reactivity and biological activity. Computational methods, especially DFT, are extensively used for these investigations.

Conformational analysis of 5,6-substituted dihydro-2-thiouracils has shown that the heterocyclic ring typically adopts a distorted "half-chair" conformation. clockss.org In this arrangement, part of the ring (the NH-CO-NH-CO portion) is nearly planar, while the C-5 and C-6 atoms are out of the plane on opposite sides. clockss.org The specific substituents, such as the phenylethyl and methyl groups in the target compound, will influence the preferred conformation and the orientation of these groups (axial vs. equatorial), which in turn affects how the molecule fits into a receptor's binding site.

DFT calculations are also used to determine key electronic properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and can more easily participate in charge-transfer interactions. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. mdpi.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. nih.govmdpi.com For a thiouracil derivative, MEP maps would highlight the nucleophilic potential of the sulfur and oxygen atoms and the electrophilic character of the carbonyl carbons. mdpi.com

Structure Activity Relationship Sar Studies of 5 2 Phenylethyl 6 Methyl 2 Thiouracil Analogues

Impact of Substitutions on the Pyrimidine (B1678525) Ring System

The pyrimidine core of 5-(2-Phenylethyl)-6-methyl-2-thiouracil offers multiple sites for chemical modification. The substituents at the C-2, C-5, and C-6 positions play a crucial role in the molecule's interaction with biological targets, thereby affecting its efficacy and spectrum of activity.

The C-5 position of the 2-thiouracil (B1096) ring is a key site for modification, and the nature of the substituent at this position can have a profound impact on biological activity. In the parent compound, this position is occupied by a 2-phenylethyl group.

Research into 5-substituted-2-thiouracil derivatives has revealed that these compounds can inhibit DNA synthesis. nih.gov The lipophilicity and steric bulk of the C-5 substituent are important factors. For instance, in studies on related propylthiouracil (B1679721) (PTU) analogues as inhibitors of the enzyme deiodinase D1, which is involved in thyroid hormone activation, the nature of the C-5 substituent was found to be critical. A non-polar methyl group at the C-5 position resulted in a more potent D1 inhibitor compared to analogues with more polar substituents. nih.gov Specifically, a polar substituent at C-5 was less effective than the n-propyl group in 6-n-propyl-2-thiouracil (PTU) and weaker than the non-polar 5-methyl group, although it was more potent than a 5-carboxyl substituent. nih.gov

Furthermore, the introduction of sulfonamide moieties at the C-5 position of 2-thiouracil has led to the development of compounds with significant antioxidant properties. wjarr.com The specific nature of the group attached to the sulfonamide influences the radical scavenging activity. For example, derivatives bearing thiazole (B1198619) and thiosemicarbazone groups at this position have demonstrated higher free radical scavenging activity than those with aminopyridine or pyridone moieties. wjarr.com This suggests that electron-rich heterocyclic systems at the C-5 position can enhance antioxidant potential. While direct studies on arylthio moieties at the C-5 position of the target compound are limited, the general trend indicates that both the electronic properties and the steric bulk of the substituent are key determinants of activity.

The C-2 position of the pyrimidine ring in the parent compound is characterized by a thiocarbonyl group (a thione), which is a common feature in many biologically active uracil (B121893) analogues. Modification of this group can significantly alter the compound's properties and biological effects.

Alkylation of the sulfur atom (S-alkylation) is a common modification. Studies on 6-n-propyl-2-thiouracil have shown that S-alkylation can lead to derivatives with novel antibacterial, antimalarial, and cytotoxic activities. The alkylation at the thione group to form S-substituted uracils was confirmed by spectroscopic data, which showed a characteristic shift for the C-2 carbon. For example, the S-adamantyl derivative of 6-propylthiouracil displayed potent activity against Branhamella catarrhalis, while the S-cyclohexylmethyl derivative was the most potent cytotoxic agent against a multidrug-resistant small cell lung cancer cell line.

Replacing the C-2 thio group with methoxy (B1213986) or other alkoxy groups fundamentally changes the electronic and hydrogen-bonding characteristics of the molecule. While direct SAR studies on C-2 alkoxy analogues of this compound are not extensively documented, research on other disubstituted pyrimidines provides some insights. For instance, 2,4-disubstituted pyrimidines with alkoxy groups have been investigated as selective 5-HT2C receptor agonists, where the nature of the substituent at the C-2 position was crucial for activity and selectivity. In other contexts, such as herbicidal agents, 2-alkoxy-4,6-disubstituted pyrimidines have shown high biological activity. This suggests that replacing the thio group with an alkoxy group is a viable strategy for modulating the biological profile of these compounds, potentially shifting their therapeutic application.

The substituent at the C-6 position, a methyl group in the parent compound, also plays a significant role in determining biological activity. Altering the size, lipophilicity, and electronic nature of this group can modulate the molecule's interaction with its biological targets.

In studies of deiodinase D1 inhibitors, the C-6 substituent was found to be a key determinant of potency. While a methyl group at the C-6 position of propylthiouracil resulted in inhibitory capacity similar to the parent compound, replacing the alkyl group with a more lipophilic aromatic ring, such as a benzyl (B1604629) group, led to the highest potency. nih.gov This indicates that the binding site of the enzyme can accommodate and favorably interact with bulky, hydrophobic substituents at this position. nih.gov

In a different context, the proliferative activity of 6-substituted uracil derivatives on lung cells was also found to be dependent on the C-6 substituent. Analogues with a cyclopropyl (B3062369) or a tert-butyl group at C-6 showed varied effects on cell proliferation and toxicity. Specifically, 1-butyl-6-methyluracil (B86784) was identified as being both highly tolerable and active in promoting cell propagation. These findings underscore the importance of the C-6 position in tuning the biological effects of uracil and thiouracil derivatives, with larger, more complex groups potentially enhancing activity in certain therapeutic areas.

Correlation between Specific Molecular Structural Features and Observed Biological Activities

A key structural feature is the 2-thiouracil core itself, which is a known pharmacophore with applications as an antithyroid agent. The thioamide group is crucial for this activity. S-alkylation at the C-2 position can abolish the antithyroid effect but may introduce other activities, such as antibacterial and cytotoxic properties. This highlights how a single modification can completely switch the biological profile of the molecule.

The nature of the substituent at the C-5 position is critical for various activities. The presence of bulky and lipophilic groups, such as the 2-phenylethyl group, can contribute to binding affinity with various enzymes and receptors. For antioxidant activity, the introduction of sulfonamide-linked heterocyclic systems at C-5 has proven effective. wjarr.com The electron-donating capacity of these systems, particularly those containing thiazole or thiosemicarbazone moieties, appears to be directly correlated with their ability to scavenge free radicals. wjarr.com For anticancer activity, 5-substituted thiouracils have been noted to inhibit DNA synthesis, suggesting an interaction with enzymes involved in nucleotide metabolism. nih.gov

The C-6 position primarily influences the steric profile of the molecule. The relatively small methyl group in the parent compound can be replaced by larger groups to enhance specific biological activities. A strong correlation has been observed between the presence of a bulky, hydrophobic group at C-6 (e.g., a benzyl group) and increased inhibitory potency against the deiodinase D1 enzyme. nih.gov This suggests that the target enzyme possesses a hydrophobic pocket that can accommodate such groups, leading to enhanced binding. Conversely, for inducing cell proliferation, different alkyl or cycloalkyl groups at C-6 can be beneficial.

Biological Target Identification and Mechanistic Elucidation of Thiouracil Derivatives

Histone Deacetylase (HDAC) Inhibition Mechanisms

Recent research has explored various uracil (B121893) and thiouracil derivatives as potential inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.gov For instance, certain synthesized thiouracil derivatives have shown potent inhibitory activity against HDAC1 and HDAC4. nih.govdntb.gov.ua However, a review of the existing literature did not yield specific data on the HDAC inhibitory activity or mechanism of action for 5-(2-Phenylethyl)-6-methyl-2-thiouracil.

Targeting Viral Enzymes, e.g., SARS-CoV-2 RNA-Dependent RNA Polymerase and HIV-1 Reverse Transcriptase

The broad biological activity of pyrimidine (B1678525) analogs has led to their investigation as antiviral agents. For example, some 5- and 5,6-substituted 2-thiouracil (B1096) analogs have been reported as inhibitors of HIV-1. researchgate.net Additionally, the synthesis of S-dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs) from 6-methyl-2-thiouracil has been explored for creating anti-HIV agents. sigmaaldrich.com Despite these general findings, there is no specific information available from the searched literature that details the activity of this compound against SARS-CoV-2 RNA-Dependent RNA Polymerase or HIV-1 Reverse Transcriptase.

Inhibition of Bacterial Protein Translocase (SecA)

While thiouracil derivatives have been investigated for a range of biological activities, including antibacterial effects, specific research on their interaction with the bacterial protein translocase SecA is not widely documented. researchgate.net No studies were found that specifically identify this compound as an inhibitor of SecA.

Receptor Agonism/Antagonism, e.g., P2Y Receptors

Thorough searches of scientific databases and literature did not yield any studies investigating the agonist or antagonist activity of this compound at P2Y receptors. While various other thiouracil and uracil derivatives have been explored for their effects on this receptor family, specific data for this compound is not available in the reviewed literature. researchgate.netnih.govresearchgate.net Consequently, no data table on its receptor binding or functional activity can be provided.

Other Enzyme Interactions, e.g., Epidermal Growth Factor Receptor (EGFR) and BRAFV600E

There is currently no published research detailing the inhibitory or interactive effects of this compound on the Epidermal Growth Factor Receptor (EGFR) or the BRAFV600E protein kinase. Studies on other uracil and thiouracil-based compounds have explored their potential as inhibitors of these key cancer-related enzymes. nih.govtocris.com However, the specific interaction and inhibitory potency of this compound against EGFR and BRAFV600E have not been reported. As a result, no detailed research findings or data tables concerning its activity on these enzymes can be presented.

Pharmacological Investigations of Thiouracil Derivatives in Vitro and Preclinical in Vivo

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Research into the antiproliferative and cytotoxic effects of thiouracil derivatives has revealed their potential as anticancer agents. These compounds can induce cell death and inhibit the proliferation of cancer cells through various mechanisms.

Cell Cycle Perturbation Analysis

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some thiouracil derivatives have been shown to interfere with this process, leading to cell cycle arrest at different phases and preventing cancer cells from dividing.

Currently, there is no specific data available in the scientific literature detailing the analysis of cell cycle perturbation induced by 5-(2-Phenylethyl)-6-methyl-2-thiouracil in cancer cell lines.

Induction of Apoptotic Processes

Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells. Many anticancer drugs exert their effects by inducing apoptosis in malignant cells. Thiouracil derivatives have been investigated for their ability to trigger these apoptotic pathways.

Specific studies detailing the induction of apoptotic processes by this compound in cancer cell lines have not been identified in the available literature.

Antimicrobial Activity Studies

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Thiouracil derivatives have been explored for their potential to inhibit the growth of various microorganisms.

Assessment of Antibacterial Efficacy

The antibacterial properties of various thiouracil compounds have been documented, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.

There is currently no specific information available regarding the assessment of the antibacterial efficacy of this compound.

Evaluation of Antifungal Efficacy

Fungal infections, particularly in immunocompromised individuals, can be life-threatening. The development of new antifungal agents is a critical area of research.

Data from studies evaluating the antifungal efficacy of this compound is not available in the current scientific literature.

Investigations of Antiviral Effects (non-HIV)

Thiouracil derivatives have been noted for their antiviral activities against a range of viruses, excluding the human immunodeficiency virus (HIV). Their mechanism of action often involves the inhibition of viral replication.

Specific investigations into the non-HIV antiviral effects of this compound have not been reported in the available scientific literature.

Anticonvulsant Activity in Preclinical Animal Models

There is currently no available data from preclinical animal models to support or refute the anticonvulsant potential of this compound. Standard anticonvulsant screening models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have not been reported in the literature for this specific compound. Consequently, its efficacy and potency in seizure protection remain undetermined.

Table 1: Anticonvulsant Screening Data for this compound

Preclinical Model Species Seizure Type Outcome
Maximal Electroshock (MES) - Tonic-Clonic No Data Available
Subcutaneous Pentylenetetrazole (scPTZ) - Clonic No Data Available
6-Hz Psychomotor Seizure Test - Focal No Data Available
Amygdala Kindling - Focal No Data Available

Enzyme Inhibition Assays, e.g., Thyroid Peroxidase, Histone Deacetylase, SecA, BRD4, PLK1, and CDK2

No studies have been published detailing the inhibitory activity of this compound against the following enzymes: Thyroid Peroxidase, Histone Deacetylase (HDAC), SecA, BRD4, PLK1, and CDK2. While thiouracil derivatives are known for their effects on thyroid peroxidase, the specific inhibitory profile and potency (such as IC₅₀ values) of the 5-(2-Phenylethyl)-6-methyl substituted variant have not been characterized. Similarly, its potential as an inhibitor for epigenetic targets like HDAC and BRD4, or cell cycle kinases like PLK1 and CDK2, has not been explored in the available scientific literature.

Table 2: Enzyme Inhibition Profile of this compound

Enzyme Target Assay Type IC₅₀ / Inhibition %
Thyroid Peroxidase (TPO) - No Data Available
Histone Deacetylase (HDAC) - No Data Available
SecA - No Data Available
Bromodomain-containing protein 4 (BRD4) - No Data Available
Polo-like kinase 1 (PLK1) - No Data Available
Cyclin-dependent kinase 2 (CDK2) - No Data Available

Future Research Directions and Translational Perspectives for 5 2 Phenylethyl 6 Methyl 2 Thiouracil

Design and Synthesis of Novel Analogues with Enhanced Potency and Specificity

The foundation of advancing 5-(2-Phenylethyl)-6-methyl-2-thiouracil as a therapeutic candidate lies in the strategic design and synthesis of novel analogues. The goal is to enhance its potency against specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are paramount in this endeavor. By systematically modifying the core structure of this compound, researchers can identify key functional groups that contribute to its biological activity.

Future synthetic strategies could focus on several modifications:

Substitution on the Phenylethyl Moiety: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) on the phenyl ring of the phenylethyl group could significantly influence the compound's lipophilicity, electronic properties, and steric interactions with its target protein. This could lead to improved binding affinity and selectivity.

Modification of the Methyl Group: Altering the methyl group at the 6-position of the thiouracil ring to other alkyl or aryl groups could probe the steric and electronic requirements of the binding pocket.

The synthesis of these novel analogues will likely involve multi-step organic reactions, building upon established protocols for the synthesis of thiouracil derivatives. The characterization of these new compounds will require a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to confirm their chemical structures.

Table 1: Potential Modifications for Analogue Synthesis

Modification Site Potential Substituents Desired Outcome
Phenyl ring of phenylethyl group -F, -Cl, -Br, -OH, -OCH3, -NO2 Enhanced binding affinity, altered lipophilicity
6-position (Methyl group) Ethyl, Propyl, Cyclohexyl, Phenyl Improved steric fit in the binding pocket

Exploration of New Therapeutic Applications Based on Elucidated Mechanisms

Thiouracil derivatives have a rich history of therapeutic applications, most notably as antithyroid agents that inhibit the enzyme thyroid peroxidase. However, recent research has unveiled a broader spectrum of biological activities for this class of compounds, opening up new avenues for therapeutic exploration. For this compound and its future analogues, a key research direction will be to investigate their potential in other disease areas.

Potential new therapeutic applications to be explored include:

Anticancer Activity: Several thiouracil derivatives have demonstrated cytotoxic effects against various cancer cell lines. Future studies should screen this compound and its analogues for their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle. The underlying mechanisms, such as inhibition of key kinases or interference with nucleic acid metabolism, should be thoroughly investigated.

Antiviral and Antimicrobial Properties: The structural similarity of thiouracil to the nucleobase uracil (B121893) suggests its potential as an antiviral agent by interfering with viral replication processes. Similarly, its derivatives could be explored for their efficacy against a range of bacterial and fungal pathogens.

Enzyme Inhibition: Beyond thyroid peroxidase, thiouracil analogues may inhibit other enzymes implicated in disease. For example, some derivatives have shown inhibitory activity against enzymes like nitric oxide synthase. nih.gov Screening against a panel of clinically relevant enzymes could uncover novel therapeutic targets.

Elucidating the precise mechanism of action for any observed biological activity will be crucial. This will involve a combination of in vitro biochemical assays, cell-based studies, and molecular modeling to identify the direct molecular targets and signaling pathways affected by the compound.

Integration of Advanced Computational Approaches for Rational Drug Design

In modern drug discovery, computational methods play an indispensable role in accelerating the design and optimization of new drug candidates. For this compound, integrating advanced computational approaches will be essential for a more rational and efficient drug design process.

Key computational strategies that should be employed include:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its analogues to the active site of a target protein. This allows for the in silico screening of large virtual libraries of compounds to identify those with the highest predicted potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This can help to understand the stability of the binding interaction and identify key residues involved in the binding process.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for novel scaffolds that fit the pharmacophore and may represent new classes of active compounds.

By leveraging these computational tools, researchers can gain a deeper understanding of the molecular basis of action of this compound and rationally design new analogues with improved therapeutic profiles.

Table 2: Application of Computational Methods in Drug Design

Computational Method Application Expected Outcome
Molecular Docking Predict binding mode and affinity Prioritization of potent analogues
QSAR Correlate structure with activity Prediction of activity for unsynthesized compounds
Molecular Dynamics Simulate ligand-protein dynamics Understanding of binding stability and interactions

Preclinical Validation of Promising Thiouracil-Based Candidates

The ultimate goal of the research efforts described above is to identify promising thiouracil-based candidates for preclinical development. This stage involves a rigorous evaluation of the compound's efficacy, safety, and pharmacokinetic properties in animal models of disease. While specific preclinical data for this compound is not currently available, a well-defined preclinical testing cascade would be necessary to advance any promising analogue.

Key aspects of preclinical validation include:

In Vivo Efficacy Studies: Once a lead candidate is identified based on its in vitro potency and selectivity, its efficacy must be demonstrated in relevant animal models. For example, if an analogue shows potent antithyroid activity, it would be tested in a thyroxine-induced hyperthyroid model in rats. nih.gov If anticancer activity is the target, xenograft models using human cancer cell lines in immunocompromised mice would be employed.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for determining its dosing regimen and predicting its behavior in humans. These studies would involve administering the compound to animals and analyzing its concentration in blood and various tissues over time.

Toxicology and Safety Pharmacology: A comprehensive assessment of the compound's safety is a regulatory requirement. This includes acute and chronic toxicity studies in at least two animal species to identify any potential adverse effects on major organ systems. Safety pharmacology studies would assess the compound's effects on vital functions such as the cardiovascular, respiratory, and central nervous systems.

The data generated from these preclinical studies are essential for filing an Investigational New Drug (IND) application with regulatory agencies, which is a prerequisite for initiating clinical trials in humans. The path from the laboratory to the clinic is challenging, but a systematic and thorough preclinical validation process is the only way to translate the therapeutic potential of compounds like this compound into tangible benefits for patients.

Q & A

Q. What are the validated synthetic routes for 5-(2-Phenylethyl)-6-methyl-2-thiouracil, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioureas with β-keto esters under acidic or basic conditions. Key parameters include temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm. Post-synthesis purification may require column chromatography using silica gel and ethyl acetate/hexane gradients. Structural validation via 1H^1H-NMR should confirm the presence of the phenylethyl group (δ 7.2–7.4 ppm, multiplet) and thiouracil protons (δ 10–12 ppm, broad singlet) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via LC-MS to identify breakdown products (e.g., oxidation to uracil derivatives). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard storage conditions (4°C, inert atmosphere). Stability-indicating methods should separate degradation peaks with resolution >2.0 .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability thresholds, solvent interference). Design a cross-validation study:
  • Use standardized protocols (e.g., MTT assay with matched incubation times and DMSO controls ≤0.1%).
  • Compare IC50_{50} values in thyroid peroxidase (TPO) inhibition assays (rat vs. human recombinant enzymes) to assess species-specific effects.
  • Apply multivariate statistical analysis (ANOVA with Tukey post hoc) to quantify variability sources .

Q. How can researchers address poor aqueous solubility of this compound in pharmacokinetic studies?

  • Methodological Answer : Employ formulation strategies such as:
  • Co-solvent systems : 10–20% PEG-400 in saline.
  • Nanoemulsions : Use high-pressure homogenization with lecithin and poloxamer 187.
  • Prodrug synthesis : Introduce phosphate esters at the 4-hydroxyl group to enhance solubility, with enzymatic reconversion in vivo.
    Validate bioavailability via LC-MS/MS quantification in plasma after oral administration in rodent models .

Q. What methodologies are recommended for elucidating the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer : Follow OECD Guidelines 308/309 for biodegradation and adsorption studies:
  • Aerobic biodegradation : Use activated sludge inoculum and monitor parent compound depletion via HPLC-UV.
  • Soil/water partitioning : Determine log KocK_{oc} using batch equilibrium experiments with HPLC quantification.
  • Photodegradation : Exclude the compound to simulated sunlight (λ >290 nm) and analyze half-life with first-order kinetics .

Toxicological and Mechanistic Questions

Q. How should researchers design dose-response studies to assess the thyrotoxic potential of this compound in preclinical models?

  • Methodological Answer : Use Sprague-Dawley rats (n=10/group) with oral dosing (1–100 mg/kg/day) over 28 days. Endpoints:
  • Serum TSH/T4 levels (ELISA).
  • Thyroid histopathology (H&E staining for follicular hyperplasia).
  • Hepatic enzyme induction (CYP450 activity via luminescence assays).
    Apply benchmark dose (BMD) modeling to identify NOAEL/LOAEL thresholds .

Q. What computational approaches predict the interaction of this compound with thyroid peroxidase (TPO)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the TPO crystal structure (PDB: 3V1A). Focus on:
  • Binding affinity (ΔG) at the heme-active site.
  • Hydrogen bonding with Gln725 and hydrophobic interactions with Phe738.
    Validate predictions with mutagenesis studies (alanine scanning) and kinetic assays (IC50_{50} shifts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.